molecular formula C10H17N3O2 B8680569 1-tert-butyl-1H-pyrazole-4-carboxylic acid methoxy-methyl-amide

1-tert-butyl-1H-pyrazole-4-carboxylic acid methoxy-methyl-amide

Cat. No.: B8680569
M. Wt: 211.26 g/mol
InChI Key: HFYMXBODAKYNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-1H-pyrazole-4-carboxylic acid methoxy-methyl-amide is a useful research compound. Its molecular formula is C10H17N3O2 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1-tert-butyl-N-methoxy-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)13-7-8(6-11-13)9(14)12(4)15-5/h6-7H,1-5H3

InChI Key

HFYMXBODAKYNSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5.00 g (29.7 mmol) 1-tert-butyl-1H-pyrazole-4-carboxylic acid and 5.80 g (59.5 mmol) N,O-dimethylhydroxylamine hydrochloride in 60 ml dichloromethane are added 12.5 g (65.4 mmol) N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, 4.42 g (32.7 mmol) 1-hydroxybenzothiazol and 16.5 ml (119 mmol) triethylamine. The reaction mixture is stirred for 18 hours at room temperature. It is quenched with saturated sodium hydrogen carbonate solution and the mixture is partitioned between water and dichloromethane. The organic phase is dried over sodium sulfate and evaporated. The residue is chromatographed on a silica gel column with cyclohexane/ethyl acetate as eluent to afford 1-tert-butyl-1H-pyrazole-4-carboxylic acid methoxy-methyl-amide as colorless crystals; HPLC/MS 1.91 min (B), [M+H] 212.
Quantity
5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
4.42 g
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Two

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